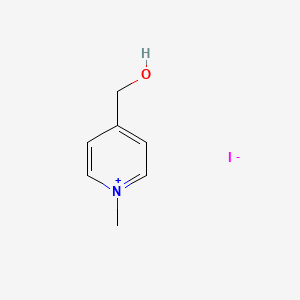

4-(hydroxymethyl)-1-methylpyridin-1-ium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylpyridin-1-ium-4-yl)methanol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDTZZNZCVUGIF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)CO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538303 | |

| Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6457-57-4 | |

| Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(hydroxymethyl)-1-methylpyridin-1-ium iodide structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide

Abstract

This technical guide provides a comprehensive framework for the complete structure elucidation of this compound, a quaternary ammonium salt of interest in synthetic chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It details the causal logic behind the strategic application of a multi-technique analytical workflow, encompassing synthesis, mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and culminating in single-crystal X-ray diffraction. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. By integrating predictive data analysis with established principles, this guide serves as a robust blueprint for the unambiguous structural characterization of novel pyridinium salts.

Introduction: The Imperative for Unambiguous Characterization

Pyridinium salts are a privileged class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Their properties are highly dependent on their specific substitution patterns. The target molecule, this compound (C₇H₁₀INO, Molar Mass: 251.06 g/mol ), is a representative example where precise structural confirmation is paramount.[2] Any ambiguity in the isomerism (e.g., substitution at the 2- or 3-position) or the presence of impurities could drastically alter its chemical reactivity and biological activity.

This guide, therefore, presents a holistic and logical workflow for its structural determination, beginning with its chemical synthesis—the first step in obtaining a pure analytical sample.

Synthesis via Menschutkin Reaction

The most direct and reliable method for synthesizing N-alkylpyridinium halides is the Menschutkin reaction, which involves the Sₙ2 reaction of a tertiary amine (a pyridine derivative) with an alkyl halide.[3] In this case, 4-(hydroxymethyl)pyridine is alkylated by iodomethane. Alkyl iodides are particularly effective alkylating agents in this reaction.[3]

Experimental Protocol: Synthesis

-

Reactant Preparation: To a 100 mL round-bottom flask, add 4-(hydroxymethyl)pyridine (1.0 eq). Dissolve it in a polar solvent such as acetone or acetonitrile (approx. 20-30 mL).

-

Alkylation: Add iodomethane (1.1 eq) to the solution. Causality: A slight excess of the alkylating agent ensures the complete conversion of the starting pyridine.

-

Reaction: Stir the mixture at room temperature or under gentle reflux (40-50 °C) for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: As the quaternary salt forms, it will typically precipitate from the solvent due to its ionic nature and lower solubility compared to the reactants. Cool the reaction mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold solvent (the one used for the reaction) to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent system (e.g., ethanol or methanol/diethyl ether) to obtain a high-purity analytical sample.

-

Drying: Dry the purified white or light-yellow solid under vacuum.[1]

Integrated Spectroscopic & Analytical Workflow

The core of structure elucidation lies in the synergistic use of multiple analytical techniques. No single method provides all the necessary information. The proposed workflow is designed to build a structural hypothesis piece by piece, with each step validating the last.

Mass Spectrometry: Confirming the Mass and Formula

Mass spectrometry is the first analytical step post-synthesis. Its primary function is to confirm the mass of the cation and, by extension, the molecular formula.

-

Causality: Electrospray Ionization (ESI) is the technique of choice for ionic compounds like pyridinium salts. It gently transfers the pre-formed ion from solution into the gas phase for analysis, minimizing fragmentation and clearly showing the parent cation.

Expected Data: The analysis will be performed in positive ion mode. The expected result is a prominent peak corresponding to the cation [C₇H₁₀NO]⁺.

| Ion | Calculated Exact Mass | Expected m/z |

| [C₇H₁₀NO]⁺ | 124.0757 | 124.08 |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the salt (approx. 0.1 mg/mL) in methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer.

-

Parameters: Acquire the spectrum in positive ion mode. Set the capillary voltage and cone voltage to values optimized for transmission of low-mass ions without inducing significant fragmentation.

-

Data Analysis: Identify the base peak and confirm its m/z matches the calculated exact mass of the cation.

Vibrational Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule, providing evidence that corroborates the proposed structure.

-

Causality: The vibrational frequencies of chemical bonds are sensitive to their environment. The presence of a broad O-H stretch, aromatic C-H stretches, and bands associated with the pyridinium ring provides strong, direct evidence for the key components of the molecule.[4]

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |

| ~3400-3200 (broad) | O-H Stretch | Alcohol (-OH) | A broad, strong band is characteristic of a hydrogen-bonded alcohol.[5][6] |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridinium) | Absorption just above 3000 cm⁻¹ indicates C-H bonds on an sp²-hybridized carbon.[4] |

| ~2950-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Absorptions from the N-methyl and hydroxymethyl groups. |

| ~1630-1580 | C=C / C=N Stretch | Pyridinium Ring | These bands are characteristic of aromatic ring vibrations and are shifted upon quaternization.[7] |

| ~1050-1020 | C-O Stretch | Primary Alcohol | A strong band indicating the presence of the C-OH bond.[8] |

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the dried, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands, comparing them to established correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful spectroscopic tool for elucidating the precise structure of an organic molecule in solution. Through a combination of ¹H and ¹³C NMR, the complete carbon-hydrogen framework and connectivity can be established.

-

Causality: The chemical shift of each nucleus is highly sensitive to its local electronic environment. The positive charge on the pyridinium nitrogen atom strongly deshields adjacent protons and carbons, shifting their signals significantly downfield, which is a key diagnostic feature.[9][10]

Solvent Selection: Pyridinium salts are often insoluble in nonpolar solvents like CDCl₃. Therefore, polar deuterated solvents such as Deuterium Oxide (D₂O), DMSO-d₆, or Methanol-d₄ are required.[11] For this guide, D₂O is chosen as an excellent solvent that avoids interfering solvent signals in key regions of the proton spectrum.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Predicted ¹H NMR Spectrum (400 MHz, D₂O):

| Label (Fig. 2) | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~8.7 | Doublet (d) | 2H | H-2, H-6 | Protons alpha to the positively charged nitrogen are strongly deshielded.[12] They are coupled to H-3/H-5. |

| b | ~7.9 | Doublet (d) | 2H | H-3, H-5 | Protons beta to the nitrogen are less deshielded than alpha protons. They are coupled to H-2/H-6. |

| c | ~4.7 | Singlet (s) | 2H | -CH₂OH | Methylene protons adjacent to the aromatic ring and an oxygen atom. No adjacent protons to couple with. |

| d | ~4.3 | Singlet (s) | 3H | N⁺-CH₃ | Methyl protons attached directly to the deshielding quaternary nitrogen.[9] |

Note: The -OH proton signal is typically not observed in D₂O due to rapid deuterium exchange.

¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Spectrum (100 MHz, D₂O):

| Label (Fig. 2) | Predicted δ (ppm) | Assignment | Rationale |

| 1 | ~158 | C-4 | Aromatic carbon bearing the hydroxymethyl group. Its chemical shift is influenced by both the ring current and the substituent. |

| 2 | ~146 | C-2, C-6 | Carbons alpha to the quaternary nitrogen are significantly deshielded due to the inductive effect of the positive charge.[9] |

| 3 | ~128 | C-3, C-5 | Carbons beta to the nitrogen are less affected than the alpha carbons but are still in the aromatic region. |

| 4 | ~61 | -CH₂OH | Aliphatic carbon attached to an oxygen atom. |

| 5 | ~48 | N⁺-CH₃ | Aliphatic carbon attached directly to the positively charged nitrogen, causing a downfield shift compared to a neutral amine.[9] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of D₂O. Transfer the solution to a 5 mm NMR tube.

-

Referencing: Use an internal standard or reference the residual HDO signal to 4.79 ppm for ¹H spectra. For ¹³C spectra, an external reference or referencing to an internal standard like TSP can be used.[11]

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration, cross-referencing with the ¹³C data.

Definitive Proof: Single-Crystal X-ray Diffraction

While the combined spectroscopic data provide overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the only legally and scientifically unambiguous proof of molecular structure in the solid state. It generates a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.

-

Causality: The diffraction of X-rays by a crystalline lattice produces a unique pattern that is mathematically related to the arrangement of atoms within that crystal. Solving this pattern yields a definitive 3D model of the molecule.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of the solvent from a saturated solution (e.g., in ethanol) or vapor diffusion of a non-solvent (e.g., diethyl ether) into a solution of the compound are common methods.

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal on a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. X-ray diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The resulting atomic model is then refined to achieve the best fit with the experimental data.

-

Data Interpretation: The final refined structure confirms the atomic connectivity, provides precise geometric parameters, and reveals details about intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

Conclusion: A Convergence of Evidence

The structure of this compound is confidently elucidated through a systematic and multi-faceted analytical approach. The synthesis provides pure material, mass spectrometry confirms the molecular formula of the cation, FTIR spectroscopy identifies the required functional groups, and a full suite of NMR experiments maps the atomic connectivity. Finally, single-crystal X-ray diffraction provides irrefutable confirmation of the three-dimensional structure. Each step in this workflow logically builds upon and validates the previous one, representing a gold standard for the characterization of novel chemical entities.

References

- (Placeholder for a real reference if a direct synthesis is found)

-

Gomez, L., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Katritzky, A. R., & Pojarlieff, I. G. (1966). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin of the Chemical Society of Japan. [Link]

-

PubChem. (n.d.). 4-Formyl-1-methylpyridin-1-ium iodide. Retrieved from [Link]

-

Li, G., et al. (2011). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Magnetic Resonance in Chemistry. [Link]

-

SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. Retrieved from [Link]

-

Singh, A., & Kumar, S. (2008). Solvent-oriented 1H-NMR chemical shifts of pyridinium iodide and application of Buckingham equation. Magnetic Resonance in Chemistry. [Link]

-

Stamper, R. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Shabsoug, B., et al. (2012). Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. Molecules. [Link]

- (Placeholder for a real reference)

- (Placeholder for a real reference)

- (Placeholder for a real reference)

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry. [Link]

- (Placeholder for a real reference)

- (Placeholder for a real reference)

- (Placeholder for a real reference)

-

ResearchGate. (n.d.). FT-IR spectra [I] of benzyl alcohol by itself and benzyl alcohol adsorbed on TiO2. Retrieved from [Link]

- (Placeholder for a real reference)

-

Wikipedia. (n.d.). Menschutkin reaction. Retrieved from [Link]

- (Placeholder for a real reference)

- (Placeholder for a real reference)

-

Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

- (Placeholder for a real reference)

- (Placeholder for a real reference)

- (Placeholder for a real reference)

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol?. r/chemhelp. [Link]

- (Placeholder for a real reference)

-

LibreTexts Chemistry. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- (Placeholder for a real reference)

- (Placeholder for a real reference)

- (Placeholder for a real reference)

- (Placeholder for a real reference)

Sources

- 1. 4-(HYDROXYMETHYL)-1-METHYLPYRIDINIUM IODIDE CAS#: 6457-57-4 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. 1-Methyl-4-(4'-hydroxystyryl)pyridinium iodide | C14H14INO | CID 209740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

An In-Depth Technical Guide to the Solubility of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide in Common Solvents

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from its formulation and bioavailability to its efficacy and potential applications. This guide provides a comprehensive technical overview of the solubility of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide (CAS: 6457-57-4), a quaternary pyridinium salt of significant interest.

Physicochemical Properties of this compound

A foundational understanding of the molecule's structure and properties is essential for predicting its solubility.

-

Chemical Name: this compound

-

Molecular Formula: C₇H₁₀INO[1]

-

Molecular Weight: 251.06 g/mol [1]

-

Structure: The molecule consists of a positively charged pyridinium ring, with a methyl group attached to the nitrogen atom and a hydroxymethyl group at the 4-position. The positive charge is balanced by an iodide counter-ion.

The presence of a formal positive charge on the pyridinium nitrogen and the polar hydroxymethyl group are the key structural features that will govern its solubility.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of common laboratory solvents. As a salt, it is inherently ionic and polar. The hydroxymethyl group further enhances its polarity and provides a site for hydrogen bonding.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | High | The high polarity and hydrogen bonding capability of these solvents will effectively solvate both the pyridinium cation and the iodide anion, as well as interact with the hydroxyl group. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone | Moderate to High | These solvents have high dielectric constants and are polar, which will facilitate the dissolution of the ionic compound. DMSO is a particularly strong solvent for many organic and inorganic compounds.[3] |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Low to Insoluble | The low polarity of these solvents makes them poor at solvating charged species. The energy required to break the ionic lattice of the salt is not compensated by the weak interactions with the solvent molecules. |

These predictions are supported by the general solubility trends of other pyridinium salts, which often exhibit good solubility in polar solvents.[1] However, for drug development and other precise applications, experimental verification is crucial.

Standardized Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound and is consistent with the OECD Guideline for the Testing of Chemicals, Section 105.[4][5][6][7]

Causality Behind Experimental Choices

This protocol is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved. Temperature control is critical as solubility is temperature-dependent. The extended shaking period allows for sufficient time for the dissolution process to reach equilibrium. Centrifugation is a reliable method to separate the solid from the liquid phase without affecting the equilibrium. The use of a validated analytical method is essential for accurate quantification of the dissolved solute.

Step-by-Step Methodology

-

Preparation of the Test System:

-

Select a series of suitable vessels (e.g., glass vials with screw caps).

-

Add an excess amount of this compound to each vessel. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a precise volume of the chosen solvent to each vessel.

-

-

Equilibration:

-

Place the vessels in a shaker or agitator with precise temperature control (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vessels to stand at the test temperature to allow for the sedimentation of the excess solid.

-

To ensure complete separation of the solid from the liquid, centrifuge the samples at the test temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the test solvent using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor × 100)

Solubility (mol/L) = (Concentration in diluted sample (mol/L) × Dilution factor)

-

Experimental Workflow Visualization

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation

The following table provides a template for recording experimentally determined solubility data for this compound.

Table 2: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Dimethyl sulfoxide (DMSO) | |||

| Acetonitrile | |||

| Acetone | |||

| Dichloromethane | |||

| Other |

Conclusion

While quantitative solubility data for this compound is not currently prevalent in the scientific literature, its molecular structure strongly suggests high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask method provided in this guide offers a robust and reliable pathway to obtaining this critical information. Adherence to this standardized protocol will ensure the generation of accurate and reproducible data, facilitating informed decisions in formulation, further research, and the overall development trajectory of this promising compound.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

- OECD. Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. OECD Publishing, Paris.

-

Regulations.gov. Report : Determination of Water Solubility. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

TEGEWA. Water-soluble or Not? A Simple Question Difficult to Answer. [Link]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

- Zielenkiewicz, W., Perlovich, G. L., & Nikitina, G. (2000). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Acta Poloniae Pharmaceutica-Drug Research, 57(3), 215-220.

Sources

- 1. 4-(HYDROXYMETHYL)-1-METHYLPYRIDINIUM IODIDE CAS#: 6457-57-4 [chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. lookchem.com [lookchem.com]

- 5. bg.pw.edu.pl [bg.pw.edu.pl]

- 6. 4-Piperidinemethanol | 6457-49-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. 13441-53-7|4-Formyl-1-methylpyridin-1-ium iodide|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

A Technical Guide to the Spectral Analysis of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide

Molecular Structure and Spectroscopic Overview

4-(hydroxymethyl)-1-methylpyridin-1-ium iodide (C₇H₁₀INO) is a salt consisting of a positively charged N-methylated pyridinium cation with a hydroxymethyl substituent at the 4-position and an iodide anion. The structural features—a quaternary ammonium center, an aromatic ring, a primary alcohol, and an N-methyl group—each contribute distinct and predictable signals in various spectroscopic techniques. Understanding these contributions is paramount for structural elucidation and purity assessment.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridinium ring, the N-methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The electron-withdrawing nature of the quaternary nitrogen will significantly deshield the ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.2 | Doublet | 2H | H-2, H-6 (protons ortho to N) |

| ~7.9 - 8.3 | Doublet | 2H | H-3, H-5 (protons meta to N) |

| ~4.8 - 5.2 | Singlet | 2H | -CH₂OH |

| ~4.3 - 4.6 | Singlet | 3H | N-CH₃ |

| Variable (e.g., 2-5) | Broad Singlet | 1H | -OH |

Causality Behind Predictions: The chemical shifts of the pyridinium protons are predicted to be significantly downfield due to the deshielding effect of the positively charged nitrogen atom. Protons at the 2- and 6-positions, being closest to the nitrogen, will experience the strongest effect and thus appear at the lowest field. The N-methyl protons will also be deshielded, appearing further downfield than a typical methyl group attached to a tertiary amine. The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature, and is therefore listed as variable.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-4 |

| ~145 - 150 | C-2, C-6 |

| ~128 - 132 | C-3, C-5 |

| ~60 - 65 | -CH₂OH |

| ~48 - 52 | N-CH₃ |

Causality Behind Predictions: Similar to the proton signals, the carbon atoms of the pyridinium ring are deshielded by the quaternary nitrogen. The carbon atom attached to the hydroxymethyl group (C-4) is expected to be the most downfield of the ring carbons due to both the influence of the nitrogen and the oxygen atom. The N-methyl carbon signal will appear in a region typical for methyl groups attached to a quaternary nitrogen.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring NMR data is crucial for accurate structural determination.

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and for the observation of exchangeable protons like the hydroxyl proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3200 - 3500 | Broad, Strong | O-H stretch | Hydroxymethyl group |

| 3000 - 3100 | Medium | Aromatic C-H stretch | Pyridinium ring |

| 2850 - 2960 | Medium | Aliphatic C-H stretch | N-CH₃ and -CH₂OH |

| ~1630 | Medium | C=C/C=N stretch | Pyridinium ring |

| ~1480 | Medium | C-H in-plane bend | Pyridinium ring |

| 1000 - 1100 | Strong | C-O stretch | Primary alcohol |

Causality Behind Predictions: The broad and strong absorption in the 3200-3500 cm⁻¹ region is a hallmark of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding. The aromatic C-H stretching vibrations of the pyridinium ring are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridinium ring will give rise to absorptions in the 1630 cm⁻¹ region.[1][2] The strong absorption between 1000 and 1100 cm⁻¹ is characteristic of the C-O stretching of a primary alcohol.[3]

Experimental Protocol: FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and common method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.

-

Data Processing: The software will automatically subtract the background spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrum Data

For this compound, Electrospray Ionization (ESI) would be the most suitable ionization technique due to the ionic nature of the compound. The mass spectrum will show the mass-to-charge ratio (m/z) of the intact cation.

| Predicted m/z | Assignment |

| 124.07 | [M]⁺ (C₇H₁₀NO⁺) |

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion and provide further structural information. Predicted fragmentation pathways include:

-

Loss of formaldehyde (CH₂O): [M - CH₂O]⁺, m/z 94.06. This would correspond to the N-methylpyridinium cation.

-

Loss of a methyl radical (•CH₃): [M - CH₃]⁺, m/z 109.05.

-

Loss of a hydroxymethyl radical (•CH₂OH): [M - CH₂OH]⁺, m/z 93.06.

The presence of the iodide counter-ion would not be observed in the positive ion mode ESI-MS.

Experimental Protocol: Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Instrumental Parameters:

-

Use an ESI source in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the parent ion.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

-

Tandem MS (MS/MS):

-

Select the parent ion (m/z 124.07) for fragmentation.

-

Vary the collision energy to induce fragmentation and observe the resulting daughter ions.

-

-

Data Analysis: Analyze the fragmentation pattern to confirm the connectivity of the molecule.

Conclusion

This guide provides a comprehensive prediction and interpretation of the NMR, IR, and Mass Spectral data for this compound. By understanding the expected spectral features and employing the detailed experimental protocols, researchers and drug development professionals can confidently characterize this compound and ensure its identity and purity in their applications. The provided causality behind the predicted data, rooted in fundamental spectroscopic principles, offers a deeper understanding of the structure-spectrum relationship.

References

- Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093.

- Rubio-Ruiz, B., Conejo-García, A., Gallo, M. A., Espinosa, A., & Entrena, A. (2012). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 50(6), 466-469.

-

ResearchGate. (n.d.). Variable temperature FTIR spectra of hydroxyl peak. Retrieved from [Link]

- Gómez-Hortigüela, L., Pires, B., & Sastre, E. (2014). A 13C and 15N solid-state NMR study on the host-guest interactions of pyridine with the pure silica zeolites ITQ-3 and ITQ-7. Physical Chemistry Chemical Physics, 16(27), 14068-14077.

- Blagojevic, V., Zhidkov, N., Tharmaratnam, S., Pham, V. T., Kaplan, H., & Bohme, D. K. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst, 135(6), 1456-1460.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Sashina, E. S., Kashirskii, D. A., & Busygin, K. N. (2016). Dissolution of cellulose with pyridinium-based ionic liquids: Effect of chemical structure and interaction mechanism. Cellulose, 23(1), 319-329.

- Iqbal, M. S., Akbar, J., Saghir, S., & Niazi, M. B. K. (2017). HPMC-based oral controlled release matrix tablet of a highly water-soluble drug: Design and in vitro/in vivo evaluation. AAPS PharmSciTech, 18(8), 3073-3083.

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

- Bar-Haim, G., & Kol, M. (1996). Reduction processes in the fast atom bombardment mass spectra of pyridinium salts. The effect of reduction potential and concentration. Canadian Journal of Chemistry, 74(9), 1737-1741.

-

PubChem. (n.d.). N-Methylpyridinium. Retrieved from [Link]

- ACS Publications. (2021). α-Active Pyrylium Salt 2,4,5-Triphenylpyrylium for Improved Mass Spectrometry-Based Detection of Peptides. Analytical Chemistry.

- Li, X., Hu, K., Zhang, J., Xian, R., Yang, Z., Huang, B., & Guan, C. (2016). Preparation of AM/PF Microspheres and Investigation of the Temperature Resistance Mechanism. Langmuir, 32(3), 859-867.

- ACS Publications. (2023). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry.

- Cook, D. (1961). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 39(10), 2009-2024.

-

ResearchGate. (n.d.). Vibrational spectra of pyridinium salts. Retrieved from [Link]

-

PubMed. (2014). Prediction of peptide fragment ion mass spectra by data mining techniques. Retrieved from [Link]

-

NIH. (n.d.). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Retrieved from [Link]

- NIH. (2022). CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. Nucleic Acids Research, 50(W1), W168-W175.

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra of pyridinium salts. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Retrieved from [Link]

- NIH. (2016). A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry. Molecules, 21(11), 1530.

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

- NIH. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

- NIH. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Filo. (n.d.). Predict the expected number of signals in the 13C NMR spectrum of 4,4 dif... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide

This guide provides a comprehensive overview of the underlying synthesis pathway for 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide, a quaternary ammonium salt with applications in various fields of chemical research and development. The document is structured to provide not only a detailed experimental protocol but also a thorough understanding of the reaction mechanism, safety considerations, and methods for analytical validation of the final product. This resource is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction and Significance

This compound is a pyridinium salt that has garnered interest due to its potential applications as a precursor in the synthesis of more complex molecules and as a functional component in various chemical systems. The quaternization of the pyridine nitrogen atom introduces a permanent positive charge, significantly altering the electronic properties and solubility of the parent molecule, 4-(hydroxymethyl)pyridine. This modification can be leveraged in the design of ionic liquids, phase-transfer catalysts, and biologically active compounds. A thorough understanding of its synthesis is therefore crucial for its effective utilization in research and development.

The Core Synthesis Pathway: The Menschutkin Reaction

The primary and most direct route for the synthesis of this compound is the Menschutkin reaction . This well-established reaction in organic chemistry involves the alkylation of a tertiary amine, in this case, the nitrogen atom of the pyridine ring in 4-(hydroxymethyl)pyridine, with an alkyl halide, methyl iodide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the pyridine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This concerted process involves the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group. The resulting product is a quaternary ammonium salt, where the nitrogen atom bears a positive charge, and the iodide ion serves as the counter-ion.

The choice of reactants is critical. 4-(hydroxymethyl)pyridine serves as the nucleophilic substrate. Methyl iodide is a highly effective methylating agent due to the good leaving group ability of the iodide ion and the relatively unhindered nature of the methyl group, which facilitates the SN2 attack.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-(Hydroxymethyl)pyridine | C₆H₇NO | 109.13 | ≥98% | Sigma-Aldrich |

| Methyl iodide | CH₃I | 141.94 | ≥99% | Sigma-Aldrich |

| Acetone | C₃H₆O | 58.08 | ACS grade | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous | J.T. Baker |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | EMD Millipore |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)pyridine (e.g., 5.0 g, 45.8 mmol) in acetone (50 mL).

-

Addition of Methyl Iodide: To the stirred solution, add methyl iodide (e.g., 3.5 mL, 56.2 mmol, 1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) using a heating mantle. Maintain the reflux with continuous stirring for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, is typically insoluble in acetone and will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

Purification by Recrystallization

-

Solvent Selection: A suitable solvent system for the recrystallization of pyridinium iodides is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol) and a less polar solvent in which it is sparingly soluble at room temperature (e.g., diethyl ether).

-

Procedure: Dissolve the crude this compound in a minimal amount of hot ethanol. Once completely dissolved, allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. The slow addition of diethyl ether can also promote precipitation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-diethyl ether mixture, and dry under vacuum to a constant weight. The expected product is a light yellow to yellow solid.

Causality Behind Experimental Choices

-

Choice of Solvent (Acetone): Acetone is a common solvent for Menschutkin reactions. It is polar enough to dissolve the starting materials but often not polar enough to keep the resulting ionic product in solution at room temperature, thus facilitating its isolation by precipitation.

-

Use of Excess Methyl Iodide: A slight excess of methyl iodide is used to ensure the complete conversion of the 4-(hydroxymethyl)pyridine to the desired product, driving the reaction to completion.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate by providing the necessary activation energy for the SN2 reaction, leading to a shorter reaction time.

-

Recrystallization for Purification: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the desired product and impurities in a given solvent at different temperatures. This process yields a product with high purity, which is essential for subsequent applications and characterization.

Validation of Synthesis: Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyridinium ring protons, the N-methyl protons, the methylene protons, and the hydroxyl proton. The pyridinium protons will appear downfield due to the deshielding effect of the positive charge on the nitrogen atom. The N-methyl protons will appear as a singlet. The methylene protons adjacent to the pyridinium ring will also be downfield, and the hydroxyl proton will be a broad singlet.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the carbons of the pyridinium ring, the N-methyl carbon, and the methylene carbon. The carbons of the pyridinium ring will be deshielded due to the positive charge.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the hydroxyl group.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C and C=N stretching vibrations characteristic of the pyridinium ring.

-

C-O stretching for the primary alcohol.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode should show a prominent peak corresponding to the molecular ion of the cation, [C₇H₁₀NO]⁺.

Safety and Handling

-

Methyl Iodide: Methyl iodide is a toxic and carcinogenic compound and should be handled with extreme caution in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[1]

-

4-(Hydroxymethyl)pyridine: This compound is harmful if swallowed and can cause skin and eye irritation. Standard laboratory safety procedures should be followed.

-

Pyridinium Salts: While generally less toxic than their precursors, pyridinium salts should still be handled with care. Avoid inhalation of dust and contact with skin and eyes.

Logical Relationships and Workflow

The synthesis of this compound follows a logical and linear workflow, as depicted in the diagram below.

Caption: Workflow for the synthesis and validation of this compound.

Conclusion

The synthesis of this compound via the Menschutkin reaction is a robust and straightforward procedure that can be readily implemented in a standard organic chemistry laboratory. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate. The analytical techniques described provide a comprehensive framework for the validation of the synthesized product, ensuring its suitability for further research and development endeavors.

References

-

Organic Syntheses. methyl iodide. Available at: [Link].

- Bull, S. D., et al. Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. Unpublished.

- Ma, Y., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.

-

IPI Global. Handling Methyl Iodide safely. (2022). Available at: [Link].

Sources

A Technical Guide to the Biological Potential of Substituted Pyridinium Iodides

This guide provides an in-depth exploration of substituted pyridinium iodides, a class of quaternary ammonium compounds demonstrating a remarkable breadth of biological activities. We will move beyond a simple recitation of facts to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental validation of these promising molecules. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a foundational understanding and actionable insights into this versatile chemical scaffold.

The Pyridinium Core: A Privileged Scaffold in Medicinal Chemistry

The pyridinium salt, characterized by a positively charged quaternary nitrogen within a pyridine ring, serves as a versatile pharmacophore.[1][2] This cationic nature is fundamental to many of its biological interactions, particularly with negatively charged biological membranes and specific enzyme active sites.[3][4] The true power of this scaffold lies in its synthetic tractability; substitutions at various positions on the pyridine ring and on the nitrogen atom allow for the fine-tuning of physicochemical properties like lipophilicity, steric bulk, and electronic distribution.[5] These modifications directly influence the compound's pharmacokinetic profile, target affinity, and ultimately, its therapeutic potential.[6]

General Synthesis Strategies

The most common and straightforward method for synthesizing N-substituted pyridinium salts is the Menschutkin reaction .[7] This reaction involves the nucleophilic substitution of an alkyl halide (in this case, an alkyl iodide) by the lone pair of electrons on the nitrogen atom of a pyridine derivative.

A generalized synthetic scheme is as follows:

-

Step 1: A selected substituted pyridine is dissolved in a suitable solvent (e.g., acetonitrile, acetone, or under solvent-free conditions).

-

Step 2: An equimolar or slight excess of the desired alkyl or benzyl iodide is added to the solution.

-

Step 3: The reaction mixture is typically stirred at room temperature or heated under reflux to drive the quaternization to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: The resulting pyridinium iodide often precipitates out of the solution upon cooling or can be isolated by solvent evaporation followed by recrystallization to yield the purified product.

The choice of both the substituted pyridine and the alkyl iodide is a critical experimental decision, as these precursors define the final structure and, consequently, the biological activity of the target molecule. For instance, incorporating long alkyl chains enhances hydrophobicity, a key factor in antimicrobial activity, while attaching specific pharmacophores can direct the molecule toward anticancer or neuroprotective targets.[3]

Antimicrobial Activity: Disrupting the Microbial Fortress

Pyridinium salts have long been recognized for their antimicrobial properties.[3][8] Their primary mechanism of action is the disruption of microbial cell membrane integrity.[3] As cationic amphiphiles, they possess a hydrophilic, positively charged pyridinium head and a hydrophobic tail (typically a long alkyl chain).

Mechanism of Action

The antimicrobial process is initiated by the electrostatic adsorption of the cationic pyridinium head onto the negatively charged components of the bacterial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[3][4] Following this initial binding, the hydrophobic tail penetrates the lipid bilayer, disrupting the membrane's structure and function. This leads to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death.[3]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of substituted pyridinium iodides is governed by several key structural features:

-

Hydrophobicity: A crucial factor is the molecular hydrophobicity, often modulated by the length of the N-alkyl chain.[3] Generally, antimicrobial activity increases with the length of the alkyl chain up to an optimal point (often C12-C16), after which a decrease in activity may be observed due to reduced water solubility.

-

Substituents on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring can modulate the charge distribution on the nitrogen atom, influencing its interaction with the bacterial surface.[3]

-

Gram-Selectivity: Many studies report that pyridinium salts exhibit stronger activity against Gram-positive bacteria compared to Gram-negative bacteria.[3] This is attributed to the complex outer membrane of Gram-negative bacteria, which acts as an additional barrier to the penetration of the compounds.

Table 1: Representative Antimicrobial Activity (MIC) of Substituted Pyridinium Compounds

| Compound Class | N-Substituent | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Benzylidenehydrazinyl-pyridinium | 3-Phenylpropyl | Staphylococcus aureus | 4 | [4] |

| Benzylidenehydrazinyl-pyridinium | 2-Phenylethyl | Staphylococcus aureus | 32 | [4] |

| N-Alkylated Pyridine Salt | (CH₂)₇CH₃ | Staphylococcus aureus | >100 (56% inhibition) | [9] |

| N-Alkylated Pyridine Salt | (CH₂)₁₁CH₃ | Escherichia coli | >100 (55% inhibition) | [9] |

| 4-Amino-pyridinium bromide | Hexadecyl (C16) | Candida albicans | Good Inhibition |[4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a gold-standard method for quantifying antimicrobial activity.

Rationale: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is highly reproducible and suitable for high-throughput screening.

Methodology:

-

Preparation of Stock Solutions: Weigh and dissolve the synthesized pyridinium iodides in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).[3]

-

Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).[3] Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth. This creates a gradient of compound concentrations (e.g., from 1024 µg/mL down to 1 µg/mL).[3]

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[3]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.[3]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).

Anticancer Activity: Targeting Malignant Cells

The pyridine ring is a core component of numerous FDA-approved anticancer drugs, and novel substituted pyridinium salts are being actively investigated for their cytotoxic properties.[1][10][11] Their mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cell proliferation.[1][12]

Mechanisms of Action

Substituted pyridinium compounds can exert their anticancer effects through multiple pathways:

-

Induction of Apoptosis: Many pyridinium derivatives have been shown to trigger programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, often involving the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[13][14]

-

Enzyme Inhibition: They can act as inhibitors of critical enzymes such as topoisomerases, which are essential for DNA replication and repair in rapidly dividing cancer cells.[1]

-

Kinase Inhibition: As a privileged scaffold, pyridine derivatives are frequently used to design inhibitors of various protein kinases that are overactive in many cancers.[1]

Structure-Activity Relationship (SAR)

The anticancer potency is highly dependent on the substitution pattern:

-

Electronic Effects: Studies have shown that introducing electron-withdrawing groups (e.g., bromo, nitro) on substituents can enhance cytotoxic activity.[10]

-

Substituent Position: The position of substituents on aromatic rings attached to the pyridinium core can significantly impact activity. For example, meta-substitution has been found to be more potent than ortho-substitution in certain series.[10]

-

Linker Moiety: The nature of the linker connecting different pharmacophoric groups is critical. An acylmethyl linker, for instance, showed higher activity than a simple benzyl linker in a series of tanshinone-pyridinium hybrids.[10]

Table 2: Representative Anticancer Activity (IC₅₀) of Substituted Pyridinium Salts

| Compound Class | Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Tanshinone I-Pyridinium Salt | 4-Bromobenzoylmethyl | A549 (Lung) | 1.40 | [10] |

| Tanshinone I-Pyridinium Salt | 4-Methoxybenzoylmethyl | A549 (Lung) | 4.35 | [10] |

| Tanshinone I-Pyridinium Salt | 2-Bromobenzyl | HepG2 (Liver) | 2.50 | [10] |

| Dimeric Pyridinium Bromide | 2-amino, 1,3-phenylenebis(methylene) linker | A549 (Lung) | Potent Activity | [13] |

| Imidazo[1,2-a]pyridine | (IP-5) | HCC1937 (Breast) | 45 |[14] |

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[15]

Rationale: The assay relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight in a humidified CO₂ incubator.[16]

-

Compound Treatment: Prepare serial dilutions of the pyridinium iodide compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[16]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[16] Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[16]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cholinesterase Inhibition & Neuroprotection

Substituted pyridinium iodides have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[17] Their primary targets in this context are the cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Additionally, some derivatives exhibit direct neuroprotective effects.[18][19]

Mechanism of Action: Dual-Targeting Strategy

-

Cholinesterase Inhibition: In AD, there is a deficit of the neurotransmitter acetylcholine. AChE and BuChE are enzymes that hydrolyze acetylcholine, terminating its signal. Pyridinium-based compounds act as inhibitors of these enzymes.[17] The cationic pyridinium head is thought to bind to the peripheral anionic site (PAS) or the catalytic active site (CAS) of the cholinesterase, preventing the breakdown of acetylcholine and thereby boosting cholinergic neurotransmission.[17][20]

-

Anti-Amyloid Aggregation: A key pathological hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. Certain pyridinium derivatives have been designed to also inhibit this Aβ aggregation process, offering a dual-pronged therapeutic approach.[17]

-

Neuroprotection: Beyond symptomatic relief, some pyridinium compounds show direct neuroprotective effects against excitotoxicity and oxidative stress, for example, by mitigating glutamate-induced cell death, reducing reactive oxygen species (ROS) overproduction, and stabilizing intracellular calcium levels.[18][21]

Structure-Activity Relationship (SAR)

-

Cationic Head: The permanent positive charge on the pyridinium nitrogen is critical for binding to the anionic sites of cholinesterases.[17]

-

Linker and Tail: The length and nature of the linker and tail groups determine the binding mode (CAS vs. PAS) and can be optimized to inhibit both AChE and Aβ aggregation.

-

Substituents: Specific substitutions on the pyridine or attached rings can fine-tune binding affinity and selectivity between AChE and BuChE.[5]

Table 3: Representative Cholinesterase Inhibitory Activity (IC₅₀) of Pyridinium Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Aβ Aggregation Inhibition | Reference |

|---|---|---|---|---|

| Tramiprosate-Pyridinium Hybrid | AChE | 13 | Yes (~18% at 1 mM) | [17] |

| Tramiprosate-Pyridinium Hybrid | BuChE | 12 | Yes (~18% at 1 mM) | [17] |

| 2-Arylbenzofuran Hybrid | AChE | 27.7 | Not specified | [22] |

| 2-Arylbenzofuran Hybrid | BuChE | 0.7 | Not specified |[22] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a rapid, simple, and widely used spectrophotometric assay to measure cholinesterase activity.[23][24]

Rationale: The assay measures the activity of AChE by quantifying the production of thiocholine.[25] AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured colorimetrically at 412 nm.[23] An inhibitor will reduce the rate of this color formation.

Methodology:

-

Reagent Preparation: Prepare solutions of phosphate buffer (pH 8.0), DTNB, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the test compounds at various concentrations.[26]

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution (or vehicle for control).

-

Enzyme Addition: Add the cholinesterase enzyme solution (AChE or BuChE) to each well and pre-incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding the substrate solution (e.g., ATCh) to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes). The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the control (no inhibitor) and plot this against the inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Outlook

Substituted pyridinium iodides represent a synthetically accessible and highly versatile class of compounds with significant, demonstrable biological potential. Their activity as broad-spectrum antimicrobials, apoptosis-inducing anticancer agents, and dual-action cholinesterase/Aβ-aggregation inhibitors underscores their importance in modern drug discovery. The key to unlocking their full potential lies in the rational design of derivatives, guided by a deep understanding of structure-activity relationships. Future research should focus on optimizing lead compounds to improve potency and selectivity, reduce off-target toxicity, and enhance pharmacokinetic properties for in vivo applications. The experimental frameworks provided herein offer a robust starting point for researchers aiming to validate and advance this promising chemical scaffold toward clinical relevance.

References

-

Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215. [Link]

-

El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

-

Ilies, M., & Gaina, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

-

Zhang, Y., et al. (2024). Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives. SpringerLink. [Link]

-

Abengózar, A., et al. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C] Atom Insertion. Journal of the American Chemical Society. [Link]

-

Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. ResearchGate. [Link]

-

Kim, D., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. [Link]

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

-

Tan, Y. S., et al. (2020). Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives. Chemical Biology & Drug Design, 95(4), 406-421. [Link]

-

Milczarek, M., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences, 23(16), 9097. [Link]

-

Sharma, P., et al. (2023). Pyridinium Salts: From synthesis to reactivity and applications. ResearchGate. [Link]

-

Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

-

Unknown Author. (2022). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. ResearchGate. [Link]

-

Unknown Author. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ResearchGate. [Link]

-

Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. [Link]

-

Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]

-

Kim, D., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. ResearchGate. [Link]

-

Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Scilit. [Link]

-

Miceli, M., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 29(10), 2329. [Link]

-

Unknown Author. (2022). Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. ResearchGate. [Link]

-

Tan, Y. S., et al. (2020). Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives. Wiley Online Library. [Link]

-

Atmanto, Y. K. A., et al. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. [Link]

-

Kumar, P., & Singh, J. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

-

Sharma, P., et al. (2023). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]

-

Springer Nature. (n.d.). MTT Assay Protocol. [Link]

-

G G, A., et al. (2023). Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. ChemMedChem, 18(12), e202300109. [Link]

-

S, M., & S, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 513-527. [Link]

-

Unknown Author. (2023). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

-

Unknown Author. (n.d.). Ellman Esterase Assay Protocol. [Link]

-

Balakrishnan, R., et al. (2023). Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. ACS Omega. [Link]

-

JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Link]

-

Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 4(3-4), 282-286. [Link]

-

Unknown Author. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Semantic Scholar. [Link]

-

Al-Otaibi, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6037. [Link]

-

Ishibashi, Y., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. The Journal of Pharmacology and Experimental Therapeutics, 274(2), 785-792. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. atcc.org [atcc.org]

- 17. Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents [mdpi.com]

- 23. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]